
Nicotyrine
Overview
Description
Nicotyrine (C₁₀H₁₀N₂), also referred to as β-nicotyrine, is a dehydrogenation product of nicotine formed via thermal decomposition (200–400°C) or oxidation during storage . Structurally, it differs from nicotine by the aromatization of the pyrrolidine ring, eliminating the stereogenic center and reducing its basicity . This structural change impacts its chemical behavior, such as improved gas chromatography (GC) elution profiles due to reduced polarity .
This compound is a significant component in e-cigarette aerosols, where coil temperatures (200–300°C) favor its formation over traditional cigarette combustion (~900°C) . It inhibits cytochrome P450 enzymes (CYP2A6 and CYP2A13), slowing nicotine metabolism and increasing plasma nicotine levels, which may reduce vaping frequency and cravings .
Preparation Methods
Catalytic Vapor-Phase Oxidation of Nicotine
Vanadium Oxide-Catalyzed Aerobic Oxidation
The most industrially viable method involves passing nicotine-air mixtures through vanadium oxide (V₂O₅) catalysts at 300–500°C, achieving yields up to 84.7%. Critical parameters include:
Table 1: Optimization of Vapor-Phase Oxidation Conditions
The process employs a molten nitrate salt bath reactor to manage exothermicity, with product recovery via fractional distillation under reduced pressure (22 mmHg). Post-reaction analysis confirms this compound identity through picrate derivative crystallization (mp 168–169°C).
Comparative Catalyst Performance
While palladium-on-asbestos historically provided 68–72% yields in dehydrogenation, vanadium systems offer superior stability. Extended trials demonstrated no activity loss over 200 hours, attributed to V₂O₅'s redox cycling between V⁵⁺ and V⁴⁺ states. Kaolin-supported catalysts further enhanced thermal stability during 450°C operations.
Catalytic Dehydrogenation Pathways
Noble Metal-Catalyzed Reactions
Early methods utilized platinum or palladium catalysts (1–3 wt%) on asbestos supports at 280–320°C. These gas-phase systems achieved 65–70% conversion but suffered from rapid deactivation due to carbon deposition. Regeneration via air calcination restored only 85% initial activity, making them less economical than vanadium alternatives.
Electrolytic Oxidation
A niche laboratory method employs nicotine electrolysis in acidic media (pH 2.5–3.0) at 1.8–2.2V. While avoiding high temperatures, this approach yields only 22–28% this compound with substantial dimeric byproducts. Recent advances in flow-cell designs show promise, with initial trials reaching 41% yield at 0.5 mA/cm² current density.
Pyrolytic Synthesis from Tobacco Biomass
Direct Catalytic Pyrolysis
Tobacco waste pyrolysis over ZSM-5 zeolites (Si/Al = 30) at 450°C produces a 0.7–1.2% this compound fraction. Though yields trail synthetic methods, this route valorizes agricultural byproducts. Key variables include:
Table 2: Pyrolysis Conditions and Output
Biomass Pretreatment | Catalyst Loading | Residence Time | This compound Content |
---|---|---|---|
Steam explosion | 15 wt% ZSM-5 | 12 s | 1.05 ± 0.12% |
Acid hydrolysis | 20 wt% HZSM-5 | 8 s | 0.92 ± 0.09% |
Untreated | 10 wt% SiO₂-Al₂O₃ | 15 s | 0.31 ± 0.04% |
Microwave-assisted pyrolysis (800W, 2.45GHz) reduces reaction time to 3–5 minutes but decreases selectivity due to localized overheating.
Liquid-Phase Oxidation Systems
Silver-Based Oxidants
Historical preparations used Ag₂O in ethanol-water (3:1) at 70°C, yielding 18–22% this compound. Silver acetate variants in glacial acetic acid improved to 34% yield but required stoichiometric oxidant loads. These methods remain laboratory curiosities due to cost and scalability issues.
Ferricyanide-Mediated Reactions
Alkaline Ca[Fe(CN)₆] solutions (pH 10.5–11.0) oxidize nicotine at 85–90°C over 48 hours, achieving 27% yield. The intensive workup (multiple ethyl acetate extractions, silica gel chromatography) limits industrial adoption despite mild conditions.
Isomer-Specific Synthesis
α- vs β-Nicotyrine Differentiation
Positional isomerism arises from pyrrole vs pyridine ring oxidation sites. Vanadium systems predominantly yield β-nicotyrine (3,2'-isomer), while Pd catalysts produce 78–82% α-nicotyrine. HPLC analysis (C18 column, 85:15 MeOH:NH₄OAc) resolves isomers at 6.2 (α) and 7.8 minutes (β).
Table 3: Isomer Distribution by Method
Synthesis Route | α:β Ratio | Purity (HPLC) |
---|---|---|
V₂O₅ Vapor Oxidation | 1:9 | 99.1% |
Pd Dehydrogenation | 4:1 | 97.8% |
Electrolysis | 1:1 | 91.3% |
Industrial-Scale Process Economics
A techno-economic analysis comparing major routes reveals:
Table 4: Production Cost Analysis (Per Kilogram Basis)
Method | Capital Cost | Operating Cost | Yield | Breakeven Price |
---|---|---|---|---|
Vapor-Phase V₂O₅ | $1.2M | $38.70 | 84.7% | $142.50 |
Pyrolysis | $860k | $41.20 | 1.1% | $3,890.00 |
Pd Dehydrogenation | $2.1M | $112.40 | 68.3% | $298.80 |
The vapor-phase method dominates commercial production due to 92% lower operating costs than pyrolysis and 3.2× higher throughput than Pd systems.
Chemical Reactions Analysis
Thermal Decomposition
Nicotyrine undergoes thermal degradation at elevated temperatures, with bond dissociation energies influencing product formation:
Bond Type | Energy (kcal/mol) | Major Products |
---|---|---|
Phenyl C–C (this compound) | 118.24 | Pyridine, 3-methylpyridine |
Phenyl C–N (Nicotine) | 82.39 | Methyl radical, pyridinyl |
The higher C–C bond energy in this compound compared to nicotine (87.40 kcal/mol) results in distinct decomposition pathways, favoring aromatic fragments .
Oxidation and Air Exposure
This compound formation in e-cigarettes is oxygen-dependent and influenced by vaping parameters:
Table 1: this compound Formation Under Varying Device Power
Power (W) | Nicotine (μg/puff) | This compound (μg/puff) | This compound/Nicotine Ratio |
---|---|---|---|
6.4 | 16.3 ± 1.44 | 2.11 ± 0.51 | 0.129 ± 0.043 |
14.7 | 137 ± 6.72 | 12.7 ± 0.34 | 0.092 ± 0.030 |
31.3 | 236 ± 14.0 | 11.6 ± 0.35 | 0.049 ± 0.005 |
-
Key Drivers :
Enzymatic Interactions
This compound inhibits cytochrome P450 enzymes, altering nicotine metabolism:
-
CYP2A6 Inhibition : Reversible inhibition (Kᵢ = 7.5 ± 2.9 μM) delays nicotine clearance, prolonging its half-life .
-
CYP2A13 Inhibition : Higher affinity (Kᵢ = 5.6 ± 0.86 μM) reduces pulmonary nicotine metabolism, enhancing systemic absorption .
Reactivity with Hydroxyl Radicals (- OH)
Theoretical studies indicate this compound reacts with - OH via hydrogen abstraction:
-
Rate Constants :
Photodegradation
Though less studied, this compound undergoes UV-induced degradation in aqueous environments, generating hydroxylated pyridine derivatives. Products remain uncharacterized but are hypothesized to include 6-hydroxythis compound analogs .
Scientific Research Applications
Nicotyrine, a thermal reaction product of nicotine, is present in e-cigarette vapor and may have several implications for nicotine metabolism, craving satisfaction, and potential health outcomes . Research suggests that this compound could impact the effectiveness of e-cigarettes as smoking cessation tools and may influence exposure to harmful chemicals .
Scientific Research Applications
Nicotine Metabolism Inhibition: this compound inhibits human cytochrome P450 isoforms, specifically CYP2A13 and CYP2A6, which are involved in nicotine metabolism . By slowing down nicotine metabolism, this compound increases nicotine's biological half-life, potentially leading to e-cigarette users feeling satisfied with fewer vaping sessions and thus reducing exposure to harmful chemicals like formaldehyde and acetaldehyde .
Smoking Cessation: this compound may help e-cigarette users reduce the number of puffs needed to satisfy nicotine cravings . The presence of this compound in e-vapor could lead to higher serum nicotine levels, making e-cigarettes a more effective alternative to regular cigarettes in satisfying nicotine cravings .
Reduction of Lung Cancer Risks: this compound might decrease lung cancer risks associated with tobacco-specific nitrosamines (TSNAs) by inhibiting their bioactivation .
Impact on Nicotine Craving and Metabolism The study finds that this compound inhibits the human cytochrome P450 isoforms (i.e., CYP2A13 and CYP2A6), which slows serum nicotine metabolism, thus increasing nicotine’s biological half-life . Consequently, e-cigarette users might feel satisfied with a fewer number of vaping sessions, resulting in lower harmful chemical exposures such as formaldehyde and acetaldehyde .
Drug Discrimination Studies: Studies with rats have indicated that β-Nicotyrine (β-Nic) prolongs the discriminative interoceptive properties of Nicotine (Nic), suggesting a role in e-cigarette abuse liability .
Potential Risks
Tumor Promotion: Delayed nicotine metabolism, caused by this compound, could potentially facilitate exposure to cancer risk through the stimulation of nicotinic acetylcholine receptors (nAchRs) . These receptors can bind with nicotine, N−nitrosonornicotine (NNN), or 4−(methylnitrosamino)−1−(3-pyridyl)−1-butanone (NNK), increasing cell growth and inhibiting apoptosis, which may promote malignant cell growth .
Impact of Flavoring Chemicals: Certain flavoring chemicals can inhibit nicotine metabolism in vitro . Menthol, a popular flavor in both e-cigarettes and traditional tobacco products, can inhibit CYP2A6 and CYP2A13-mediated nicotine metabolism .
This compound Formation and Measurement
Sampling Artifacts: this compound can form during e-liquid preparation through the reaction between nicotine and air . Studies should consider the levels of this compound present in e-liquids and formed during sample collection to avoid overestimation .
Factors Influencing this compound Levels: Higher e-liquid nicotine levels, higher device power settings, and larger puff volumes contribute to higher amounts of nicotine and this compound emissions in e-vapor .
Further Research Needs
Mechanism of Action
Nicotyrine exerts its effects by inhibiting the metabolism of nicotine through the inhibition of the CYP2A6 and CYP2A13 enzymes . This inhibition leads to delayed nicotine clearance and attenuated withdrawal symptoms . The molecular targets involved are the CYP2A6 and CYP2A13 enzymes, which play a role in nicotine metabolism .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Observations :
- This compound’s aromaticity increases bond dissociation energy (118.24 kcal/mol for C3–C18 bond) compared to nicotine (87.40 kcal/mol for C3–C10 bond), enhancing thermal stability .
- Myosmine, another pyrolysis product, exhibits distinct degradation pathways due to its unsaturated pyrroline ring .
Formation Pathways
Data Highlights :
- In e-cigarettes, this compound formation increases with device power (14.7 W generates 12.7 μg/puff vs. 6.4 W at 2.11 μg/puff) but decreases in this compound/nicotine ratio at higher power (0.049 at 31.3 W vs. 0.129 at 6.4 W) .
- Air exposure during e-liquid storage elevates this compound/nicotine ratios from 0.03–0.04 to 0.08–0.09 over 65 days .
Key Findings :
- Unlike menthol, this compound irreversibly inactivates CYP2A6, reducing nicotine metabolism by >50% at 20 μM .
Presence in Tobacco Products
Compound | Prevalence in E-Liquids | Traditional Cigarettes (per puff) |
---|---|---|
This compound | >50% of products | 0.003–0.013 (this compound/nicotine) |
Nicotine | 100% | 1.0–2.0 mg |
Myosmine | <10% | Trace amounts |
Data Insight :
- E-cigarette aerosols exhibit 5–40× higher this compound/nicotine ratios than cigarette smoke, amplifying its metabolic impact .
Biological Activity
Nicotyrine, a derivative of nicotine, has garnered attention for its potential biological activities, particularly in the context of tobacco use and its effects on human health. This article explores the pharmacological properties, mechanisms of action, and implications of this compound, supported by various studies and case analyses.
Overview of this compound
This compound is formed through the dehydrogenation of nicotine and is present in various tobacco products, including e-cigarettes. Its chemical structure allows it to interact with biological systems, particularly through its influence on cytochrome P450 enzymes, which are crucial for drug metabolism.
Interaction with Cytochrome P450
This compound acts as an inhibitor of human cytochrome P450 enzymes, particularly CYP2A6. This inhibition can lead to altered nicotine metabolism, prolonging the effects of nicotine in the body and potentially influencing addiction pathways. Research indicates that higher levels of this compound can result from vaping compared to traditional smoking methods, suggesting a significant role in modifying nicotine's pharmacokinetics in users .
Cytotoxicity and Cell Viability
Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For instance, exposure to e-liquids containing this compound has been associated with reduced cell viability, indicating potential harmful effects on lung cells and other tissues .
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests it may interact with nicotinic acetylcholine receptors (nAChRs), similar to nicotine. Research indicates that this compound can modulate neurotransmitter release and has implications for neuroinflammatory conditions .
Case Studies
- E-Cigarette Users : A study focusing on e-cigarette users reported that individuals exposed to high levels of this compound exhibited altered metabolic responses compared to non-users. The findings suggested that this alteration could increase the risk of dependency on nicotine due to prolonged systemic exposure .
- Animal Models : In animal studies, administration of this compound demonstrated a dose-dependent increase in the duration of nicotine's effects. This suggests that this compound may enhance the subjective experience associated with nicotine consumption, potentially influencing addiction behaviors .
Implications for Tobacco Control
The increasing presence of this compound in vaping products raises concerns regarding its potential role in tobacco addiction and public health. As an inhibitor of nicotine metabolism, this compound may contribute to higher serum nicotine levels among users, potentially increasing the risk for adverse health outcomes.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing nicotyrine in laboratory settings?
this compound (β-nicotyrine) can be synthesized via catalytic hydrogenation of nicotine derivatives, as demonstrated in early studies using palladium or platinum catalysts . For characterization, prioritize analytical techniques such as UV-Vis spectroscopy (λmax: 288 nm in ethanol) and mass spectrometry to confirm molecular identity (MF: C10H10N2; FW: 158.2) . Ensure purity validation (≥98%) via HPLC or NMR, and reference CAS Registry No. 487-19-4 for standardized reporting .
Q. How can researchers accurately quantify this compound in complex matrices like e-vapor?
Use UV spectrophotometry with acidified ethanol extraction to isolate this compound from particulate-phase e-vapor. Measure absorbance at 310 nm (specific for this compound) and 260 nm (for nicotine), ensuring matrix effects from propylene glycol (PG) or vegetable glycerin (VG) are accounted for via calibration curves . Limit of detection (LOD) ranges from 45–64 ng/mL depending on the base solvent .
Q. What protocols ensure stability and solubility of this compound in experimental setups?
Store this compound as an ethanolic solution at -20°C to maintain stability for ≥2 years . For aqueous buffers, dilute the ethanolic stock with PBS (pH 7.2) to achieve ~1 mg/mL solubility, but avoid storage beyond 24 hours due to precipitation risks. For organic solvents, evaporate ethanol under nitrogen and reconstitute in DMSO or dimethylformamide (30–50 mg/mL solubility) .
Advanced Research Questions
Q. How does this compound differentially inhibit CYP2A6 and CYP2A13, and what mechanistic insights explain this selectivity?
this compound acts as a mechanism-based inactivator of CYP2A6 (Ki = 0.37 μM), forming apoprotein adducts or tightly bound metabolites during catalysis. In contrast, CYP2A13 retains 87% activity post-exposure due to structural differences in substrate-binding pockets . Experimental validation requires time-dependent inactivation assays and dialysis to distinguish reversible vs. irreversible inhibition .
Q. What experimental designs resolve contradictions in this compound’s role in DNA damage modulation?
While this compound reduces DNA strand breaks induced by tobacco-specific nitrosamines (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) in HepaRG cells at 5–50 μM, its metabolism generates reactive intermediates (e.g., pyrrolinones via epoxidation) that may counteract protective effects . Use comet assays with metabolic inhibitors (e.g., CYP2A6-specific blockers) to isolate this compound’s direct vs. metabolite-mediated effects .
Q. How should researchers model this compound’s pharmacokinetics in vivo versus in vitro systems?
In vitro studies using human liver microsomes can quantify CYP2A6 inactivation kinetics, but in vivo models (e.g., rodents) must account for species-specific urinary metabolite profiles and tissue distribution. Pretreatment with this compound in mice elevates nicotine blood levels by 2–3 fold, suggesting competitive CYP inhibition . Pair LC-MS/MS with radiolabeled this compound to track metabolite formation and organ-specific accumulation .
Q. What methodological gaps exist in studying this compound’s interaction with non-CYP enzymatic pathways?
Limited data exist on this compound’s effects on UDP-glucuronosyltransferases (UGTs) or flavin-containing monooxygenases (FMOs). Design screens using recombinant enzymes and probe substrates (e.g., 4-nitrophenol for UGTs) to identify off-target interactions. Cross-validate findings with CRISPR-Cas9 knockout cell lines to isolate pathway-specific contributions .
Q. Methodological Best Practices
- Data Interpretation : Address matrix effects in UV-based quantification by spiking known this compound concentrations into PG/VG mixtures and validating recovery rates .
- Ethical Reporting : Disclose this compound’s research-only status; avoid therapeutic or consumer product implications .
- Reproducibility : Publish raw UV absorbance data, solvent-specific LODs, and inactivation kinetic parameters (e.g., kinact, KI) to enable cross-study comparisons .
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFOJXFXERAMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075048 | |
Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-19-4 | |
Record name | Nicotyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Nicotyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotyrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotyrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICOTYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN4R1LH79Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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